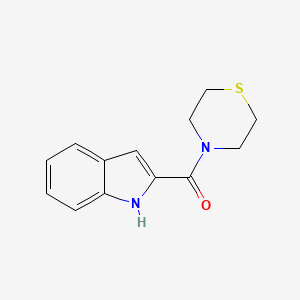

(1H-indol-2-yl)(thiomorpholino)methanone

Description

Contextualization of Indole (B1671886) and Thiomorpholine (B91149) Scaffolds in Chemical Research

The structural backbone of (1H-indol-2-yl)(thiomorpholino)methanone is composed of two heterocyclic rings: indole and thiomorpholine. The strategic combination of these two scaffolds is a central theme in the exploration of new chemical entities with potential applications in medicinal and materials science.

Indole, a planar bicyclic molecule consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in organic and medicinal chemistry. openmedicinalchemistryjournal.commdpi.com Its derivatives are found in a vast number of bioactive natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.com The indole nucleus is a core component of the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174), underscoring its fundamental role in biological systems. mdpi.com

The versatility of the indole ring allows for substitutions at various positions, leading to a diverse array of biological activities. openmedicinalchemistryjournal.com Consequently, indole derivatives have been extensively investigated and developed as therapeutic agents with a wide range of applications, including:

Anticancer agents (e.g., vincristine) nih.gov

Antihypertensive drugs (e.g., reserpine) nih.gov

Antidepressants (e.g., amedalin) nih.gov

Anti-inflammatory drugs openmedicinalchemistryjournal.combio-connect.nl

Antimicrobial and antiviral agents openmedicinalchemistryjournal.combio-connect.nl

Antioxidants nih.gov

The rich chemistry of indoles and their proven track record in drug discovery make them a perennial focus of synthetic and medicinal chemistry research. bio-connect.nlnih.gov

Thiomorpholine, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is a valuable building block in molecular design. jchemrev.com It is considered a privileged scaffold due to its ability to impart favorable physicochemical properties to a molecule, such as improved lipophilicity and metabolic stability. jchemrev.commdpi.com The sulfur atom in the thiomorpholine ring can exist in different oxidation states (sulfide, sulfoxide (B87167), sulfone), offering a handle to fine-tune the electronic and steric properties of the molecule. mdpi.com

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including:

Antitubercular jchemrev.com

Antiprotozoal jchemrev.com

Antimalarial jchemrev.com

Antioxidant jchemrev.com

Anticancer researchgate.net

Anti-inflammatory researchgate.net

The incorporation of a thiomorpholine moiety can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it a strategic component in the design of new drug candidates. jchemrev.commdpi.com

Overview of Methanone (B1245722) Linkages in Heterocyclic Systems

In many bioactive compounds, the methanone bridge is a key pharmacophoric element. For instance, bis(1H-indol-2-yl)methanones have been identified as potent inhibitors of various protein kinases, where the methanone oxygen and one of the indole NH groups form crucial hydrogen bonds within the ATP binding site of the enzyme. nih.govnih.gov The rigidity and planarity imparted by the carbonyl group can also help to properly orient the attached heterocyclic systems for optimal interaction with their biological targets.

Rationale for Investigating this compound

The rationale for the focused investigation of this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. In this case, the well-established biological significance of the indole scaffold is coupled with the favorable physicochemical properties and diverse bioactivities of the thiomorpholine moiety, all held together by the structurally important methanone linker.

The resulting hybrid molecule is of interest for several reasons:

Synergistic or Novel Bioactivity: The combination of the indole and thiomorpholine rings could lead to a synergistic enhancement of known activities or the emergence of entirely new biological effects.

Modulation of Physicochemical Properties: The thiomorpholine ring can be used to modulate the solubility, lipophilicity, and metabolic stability of the indole core, potentially leading to improved drug-like properties.

Exploration of Chemical Space: The synthesis and study of this compound contribute to the broader exploration of novel heterocyclic systems, expanding the library of available molecules for screening and drug discovery.

Scope and Objectives of Academic Research on the Compound

Academic research on this compound would likely encompass a multidisciplinary approach, with the following scope and objectives:

Synthesis and Characterization: The primary objective would be to develop efficient and scalable synthetic routes to this compound and its derivatives. This would involve the exploration of various coupling and condensation reactions. chim.it Thorough characterization of the synthesized compounds using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would be essential to confirm their structure and purity.

Biological Evaluation: A key objective would be to screen the compound for a wide range of biological activities, guided by the known properties of its constituent parts. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Once an initial biological activity is identified, the next objective would be to synthesize a library of analogues with systematic modifications to the indole and thiomorpholine rings, as well as the methanone linker. These SAR studies would help to identify the key structural features required for optimal activity and selectivity.

Computational Modeling: Molecular docking and other computational studies could be employed to predict the potential biological targets of this compound and to understand the molecular basis of its interactions with these targets. nih.gov

The systematic investigation of this compound holds the promise of uncovering new chemical entities with interesting biological properties and therapeutic potential, thereby contributing to the advancement of medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-2-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c16-13(15-5-7-17-8-6-15)12-9-10-3-1-2-4-11(10)14-12/h1-4,9,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYDPZKKUMROCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1h Indol 2 Yl Thiomorpholino Methanone and Its Analogs

Retrosynthetic Analysis of the (1H-indol-2-yl)(thiomorpholino)methanone Core

A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The most straightforward approach involves disconnecting the amide bond (C-N bond), which is a common and reliable transformation. This leads to two primary synthons: an electrophilic indole-2-carbonyl species and nucleophilic thiomorpholine (B91149).

Disconnection A (Amide Bond): This primary disconnection breaks the bond between the carbonyl carbon and the thiomorpholine nitrogen. This suggests a synthesis route based on the acylation of thiomorpholine with a suitable indole-2-carboxylic acid derivative. The indole-2-carboxylic acid itself can be derived from indole (B1671886) through C-2 functionalization, such as carboxylation.

A second disconnection strategy targets the bond between the indole C-2 position and the carbonyl carbon.

Disconnection B (Indole C2-Carbonyl Bond): This approach disconnects the methanone (B1245722) bridge from the indole ring. This pathway implies reacting a C-2 metallated indole (e.g., 2-lithioindole or a 2-indolyl Grignard reagent) with a thiomorpholine-derived acylating agent, such as thiomorpholine-4-carbonyl chloride.

These disconnections form the basis for the direct synthetic approaches discussed in the subsequent sections.

Direct Synthesis Approaches to this compound

Direct synthesis typically involves the sequential construction of the molecule by forming the key amide bond between the indole and thiomorpholine moieties.

The functionalization of the indole C-2 position is a critical step in synthesizing the required indole-2-carboxylic acid precursor. Indole is an electron-rich heterocycle that typically undergoes electrophilic substitution at the C-3 position. nih.gov Therefore, direct functionalization at C-2 often requires specific strategies to override this inherent reactivity.

One common method involves the protection of the indole nitrogen (e.g., as an N-sulfonyl or N-benzyl derivative), followed by directed ortho-metalation. Treatment with a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) selectively removes the proton at the C-2 position, generating a potent nucleophile. This 2-lithioindole intermediate can then be quenched with an electrophile like carbon dioxide (CO₂) to yield the corresponding indole-2-carboxylic acid after an acidic workup.

Alternatively, C-H activation and functionalization methodologies have emerged as powerful tools. acs.org While challenging for N-unprotected indoles due to the acidity of the N-H proton, various transition-metal-catalyzed protocols have been developed for the direct C-2 functionalization of protected indoles. github.io

Thiomorpholine is a secondary cyclic amine and acts as a competent nucleophile in acylation reactions. jchemrev.com The nitrogen atom readily attacks activated carbonyl compounds to form a stable amide bond. The synthesis of thiomorpholine itself can be achieved through several routes, including the cyclization of diethanolamine (B148213) derivatives or the reaction of cysteamine (B1669678) with vinyl chloride in a photochemical thiol-ene reaction. google.comacs.org

In the context of synthesizing the target molecule, thiomorpholine is typically treated with an activated form of indole-2-carboxylic acid. This can be the acid chloride, a mixed anhydride, or an in-situ generated active ester formed using peptide coupling reagents. jchemrev.comjchemrev.com The reaction is usually performed in an inert aprotic solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct. acs.org

The formation of the methanone linkage (amide bond) between the indole-2-carboxylic acid and thiomorpholine is the final and crucial step in the direct synthesis. Standard peptide coupling reagents are widely employed to facilitate this transformation efficiently and under mild conditions, minimizing side reactions. nih.gov

The process begins with the activation of the carboxylic acid group of indole-2-carboxylic acid. This is achieved by reacting it with a coupling agent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the thiomorpholine nitrogen.

Commonly used coupling agents for the synthesis of indole-2-carboxamides include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve yields.

Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Aminium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The general procedure involves stirring the indole-2-carboxylic acid, the coupling agent, an additive (if used), and a base in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) before adding thiomorpholine. nih.govacs.org The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). nih.govacs.org

| Coupling Reagent | Additive | Typical Base | Solvent | Key Features |

| EDC | HOBt | DIPEA, TEA | DMF, DCM | Widely used, water-soluble urea (B33335) byproduct. mdpi.com |

| HATU | None | DIPEA, Collidine | DMF | Highly efficient, rapid coupling, low racemization. |

| PyBOP | None | DIPEA | DMF, CH₂Cl₂ | Effective for hindered amines and acids. |

| SOCl₂ | None | Pyridine | Toluene, DCM | Forms intermediate acid chloride; can be harsh. |

Alternative Synthetic Pathways for this compound

Beyond the direct coupling of pre-functionalized indole and thiomorpholine, alternative strategies such as multi-component reactions offer more convergent and atom-economical routes.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, analogous reactions suggest its feasibility.

A hypothetical MCR could involve the reaction of an indole, a glyoxal (B1671930) derivative, and thiomorpholine. For instance, a reaction between indole, an appropriate glyoxal, and thiomorpholine could potentially lead to a functionalized intermediate that cyclizes or rearranges to form the desired core structure. mdpi.com Such reactions often proceed through a series of tandem events, where the product of one reaction becomes the substrate for the next in the same pot. ekb.eg The development of such a pathway would offer significant advantages in terms of efficiency and reduced waste generation compared to traditional multi-step syntheses.

Flow Chemistry and Continuous Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of indole derivatives, including improved safety, scalability, and reaction control. While specific literature on the continuous synthesis of this compound is not prevalent, the synthesis of its core components—the indole-2-carboxamide scaffold and the thiomorpholine heterocycle—has been successfully demonstrated in flow environments.

The synthesis of indole derivatives, for instance, has been achieved using heated flow systems, which can significantly accelerate reaction rates and improve yields. mdpi.com One prominent example is the Fischer indole synthesis, which has been adapted to continuous flow conditions, allowing for the synthesis of the indole nucleus from arylhydrazines and ketones or aldehydes with enhanced efficiency. mdpi.com Derivatization of the indole ring, a key step in forming the indole-2-carboxamide, can also be performed under continuous flow conditions, offering a streamlined approach to the core structure. mdpi.com

Similarly, the synthesis of thiomorpholine has been developed in a continuous flow, two-step telescoped format. This process involves a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization to yield thiomorpholine. nih.gov This method is noted for its atom and time efficiency. nih.gov

The synthesis of this compound in a continuous flow setup would likely involve the coupling of a pre-formed indole-2-carboxylic acid derivative with thiomorpholine. This amide bond formation could be facilitated by various coupling reagents immobilized on a solid support and packed into a flow reactor, allowing for a continuous process with easy purification. The integration of these separate flow modules for the synthesis of the indole and thiomorpholine precursors, followed by a final coupling step in a continuous manner, represents a viable and efficient strategy for the production of the target compound.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, smaller reaction volumes |

| Process Control | Difficult to control precisely | Precise control over temperature, pressure, and stoichiometry |

| Productivity | Lower | Higher |

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and stereoselective synthetic routes. For indole-containing compounds, enzymes offer a powerful tool for creating chiral building blocks and complex structures under mild conditions. mdpi.comnih.gov

While a direct chemo-enzymatic synthesis of this compound has not been detailed, the principles can be applied to its synthesis. For instance, enzymes such as tryptophan synthase and L-amino acid oxidase have been used in biotransformation systems to produce structurally diverse indole-3-pyruvate derivatives. nih.gov These can then serve as precursors for further enzymatic or chemical transformations. Thiamine-diphosphate (ThDP)-dependent enzymes have also shown considerable substrate promiscuity towards different indole moieties to generate acyloin derivatives with structural diversity. mdpi.com

A plausible chemo-enzymatic route to an analog of this compound could involve the enzymatic resolution of a racemic indole-2-carboxylic acid precursor to yield a specific enantiomer. This enantiopure acid could then be chemically coupled with thiomorpholine using standard peptide coupling reagents. Alternatively, a lipase (B570770) could be employed to catalyze the amidation reaction directly, offering a greener alternative to traditional chemical coupling agents. The asymmetrization of prochiral indole derivatives by enzyme-catalyzed reactions can also provide chiral building blocks for the enantioselective synthesis of more complex indole alkaloids. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutically relevant molecules like this compound is crucial for minimizing environmental impact. tandfonline.com

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. researchgate.net For the synthesis of indole derivatives, solvent-free conditions have been successfully employed. For example, the synthesis of bis(indolyl)methanes has been achieved by reacting indoles with aldehydes or ketones under solvent-free conditions using a solid acid catalyst. openmedicinalchemistryjournal.com

Mechanochemistry, which involves reactions induced by mechanical force (grinding), has also emerged as a green and efficient method for indole synthesis. researchgate.net The synthesis of this compound could potentially be adapted to a solvent-free process, particularly the final amide coupling step. Reacting an activated derivative of indole-2-carboxylic acid with thiomorpholine in the absence of a solvent, possibly with microwave irradiation to provide energy, could lead to a more environmentally benign synthesis.

Catalyst Development and Optimization (e.g., organocatalysis, transition metal catalysis)

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste.

Organocatalysis: Chiral organocatalysts, such as phosphoric acids, have been used for the asymmetric functionalization of indoles. rsc.org For example, the chiral phosphoramide-catalyzed asymmetric reaction of indol-2-yl carbinols with enamides provides an efficient route to chiral 2-indole-substituted 1,1-diarylalkane derivatives. rsc.org In the context of this compound, an organocatalyst could potentially be employed to introduce chirality into the indole scaffold before the coupling with thiomorpholine.

Transition Metal Catalysis: Transition metal catalysis has been extensively used in the synthesis of indoles. arabjchem.orgmdpi.com Metals like palladium, rhodium, copper, and gold are effective catalysts for various C-C and C-N bond-forming reactions necessary for constructing the indole ring and its derivatives. tandfonline.comrsc.org For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted indoles. mdpi.com The development of more sustainable and reusable transition metal catalysts, such as those based on earth-abundant metals or nanoparticle catalysts, is an active area of research that can be applied to the synthesis of this compound.

| Catalyst Type | Advantages | Examples in Indole Synthesis |

| Organocatalysis | Metal-free, often low toxicity, readily available | Chiral phosphoric acids for asymmetric reactions |

| Transition Metal Catalysis | High efficiency and selectivity, broad substrate scope | Palladium, rhodium, copper, gold for cross-coupling and cyclization reactions |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The catalytic addition of carboxylic acids to alkynes is a highly atom-economical method for producing enol esters, which can be useful intermediates in organic synthesis. mdpi.com

Synthesis of Deuterated and Isotopically Labeled Analogs of this compound

Deuterated and isotopically labeled compounds are invaluable tools in medicinal chemistry and drug metabolism studies. The strategic incorporation of deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

The synthesis of deuterated analogs of this compound can be achieved by introducing deuterium into either the indole or the thiomorpholine moiety. A catalytic Vilsmeier-Haack type formylation of indoles using deuterated N,N-dimethylformamide (DMF-d7) as the deuterium source provides a method for producing deuterated indole-3-carboxaldehydes. orgsyn.org While this method targets the 3-position, similar strategies could be adapted for deuteration at other positions of the indole ring.

For deuteration of the thiomorpholine ring, deuterated starting materials such as deuterated cysteamine or vinyl chloride could be employed in the continuous flow synthesis of the heterocycle. Subsequent coupling with the indole-2-carboxylic acid would then yield the desired deuterated analog. The synthesis of these labeled compounds would follow the same synthetic routes as their non-labeled counterparts, with the isotopic label being introduced at an appropriate stage.

Exploration of Structure Activity Relationships Sar for 1h Indol 2 Yl Thiomorpholino Methanone Scaffolds

Design Principles for (1H-indol-2-yl)(thiomorpholino)methanone Analogs

The design of new analogs based on the this compound core follows several key principles aimed at optimizing their pharmacological profiles. These strategies involve systematic modifications of the indole (B1671886) ring, derivatization of the thiomorpholine (B91149) moiety, and exploration of the linker at the methanone (B1245722) carbonyl.

Systematic Modification of the Indole Ring System

The indole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of the resulting compounds. nih.govresearchgate.net In the context of this compound analogs, modifications to the indole ring have been a primary focus of SAR studies.

Researchers have investigated the impact of various substituents at different positions of the indole ring. For instance, the introduction of halogen atoms, such as chlorine or fluorine, at the 5- and/or 7-positions has been shown to modulate the antiproliferative activity of related indole-2-carboxamides. nih.gov Specifically, a 5-chloro substituent was found to be favorable for activity, while a 5,7-dichloro substitution sometimes led to decreased potency. nih.gov Furthermore, the nature and position of substituents on the indole's phenyl ring have been explored to enhance activity against various targets, including Mycobacterium tuberculosis. rsc.org Studies have shown that substitutions at the 4- and 6-positions of the indole ring can be optimal for anti-TB activity. rsc.org

The electronic properties of these substituents play a critical role. Electron-withdrawing groups can enhance the interaction of the indole NH with biological targets through hydrogen bonding. nih.gov The following table summarizes the effects of different substituents on the indole ring based on reported research findings.

| Modification | Position(s) | Observed Effect on Activity | Reference |

| Halogenation (Cl, F) | 5 | Generally enhances activity | nih.govnih.gov |

| Halogenation (Cl) | 5, 7 | Can decrease potency compared to mono-substitution | nih.gov |

| Alkyl groups | 3 | Short alkyl chains are preferred for some activities | nih.gov |

| Various substituents | 4, 6 | Optimal for anti-TB activity in some analogs | rsc.org |

Derivatization of the Thiomorpholine Moiety

The thiomorpholine ring is another key component of the scaffold that offers opportunities for structural modification to fine-tune the compound's properties. jchemrev.comjchemrev.com The sulfur atom in the thiomorpholine ring increases lipophilicity compared to its morpholine (B109124) counterpart and can be a site for metabolic oxidation to the corresponding sulfoxide (B87167) and sulfone, which can alter the compound's activity and pharmacokinetic profile. mdpi.com

Exploration of Linker Modifications at the Methanone Carbonyl

The methanone carbonyl group acts as a linker between the indole and thiomorpholine moieties. Modifications in this region can significantly impact the molecule's conformational flexibility and its ability to form key interactions with biological targets. One common strategy is to replace the methanone with other functional groups or to introduce spacers.

For instance, in related indole-2-carboxamide series, altering the linker between the amide and a terminal phenyl ring has been shown to be critical for activity. nih.gov The introduction of rigid cyclic linkers, such as a pyrrolidinyl group, significantly reduced potency in some cases, highlighting the importance of the linker's nature and flexibility. nih.gov Conversely, extending the linker with an extra spacer has also been found to be unfavorable for the anti-TB activity of certain N-phenyl indole-2-carboxamides. rsc.org These findings underscore the delicate balance required in linker design to maintain the optimal orientation of the key pharmacophoric elements.

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of this compound analogs is a critical determinant of their biological activity. The relative orientation of the indole and thiomorpholine rings, governed by the rotational freedom around the bonds of the methanone linker, dictates how the molecule fits into a biological target's binding site.

Computational modeling and structural biology techniques are often employed to understand the preferred conformations of these molecules and how they interact with their targets. For example, in studies of bis(1H-indol-2-yl)methanones, a related class of compounds, molecular modeling suggested that one of the indole NH groups and the methanone oxygen form hydrogen bonds with the backbone of a specific amino acid in the target protein. nih.gov This highlights the importance of a specific conformation for activity. The flexibility of the thiomorpholine ring, which can adopt chair, boat, or twist-boat conformations, further adds to the conformational complexity of these molecules. The specific conformation adopted upon binding can be influenced by the substituents on both the indole and thiomorpholine rings.

Electronic Effects of Substituents on Activity Profiles

For example, the presence of an electron-withdrawing group at the C5-position of the indole ring is a key structural requirement for the allosteric modulation of the cannabinoid receptor 1 (CB1) by some indole-2-carboxamides. acs.org EWGs can increase the acidity of the indole NH, making it a better hydrogen bond donor. This can lead to stronger interactions with the target protein. nih.gov In contrast, EDGs can increase the electron density of the indole ring, which might be favorable for other types of interactions, such as π-π stacking. The interplay of these electronic effects is crucial for optimizing the activity profile of these compounds.

Steric Factors and Shape Complementarity in Molecular Recognition

Bulky substituents can create steric hindrance, preventing the molecule from binding effectively. Conversely, in some cases, a larger, more lipophilic group may be required to fill a hydrophobic pocket within the binding site, leading to enhanced activity. nih.gov For instance, in a series of indole-2-carboxamides, bulky, electron-withdrawing, and lipophilic para-substitutions on a terminal aniline (B41778) ring resulted in increased activity. nih.gov The SAR of bis(1H-indol-2-yl)methanones also revealed that substitution at the 5- or 6-position of one indole ring is tolerated and can even increase potency, while modifications at other positions or on both indole rings lead to a loss of activity. nih.gov This suggests that a specific region of the binding site can accommodate steric bulk, while other areas are more constrained.

Computational SAR Approaches for this compound Derivatives

Computational methods have become indispensable in modern drug discovery for predicting the biological activity of novel compounds and optimizing lead structures. For derivatives of this compound, several computational techniques are employed to build predictive models and understand the key molecular features governing their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized analogs.

For indole-2-carboxamide derivatives, QSAR studies have revealed the importance of lipophilicity and electronic properties of substituents on the indole ring for their biological activity. For instance, a study on a series of 2-substituted indole melatonin (B1676174) receptor ligands demonstrated that an optimal range of lipophilicity for the substituent at the C2 position of the indole is crucial for affinity. nih.gov The model also indicated that planar, electron-withdrawing substituents can enhance affinity by establishing additional interactions within the binding pocket. nih.gov

In the context of this compound, a QSAR model could be developed by synthesizing a series of derivatives with variations on the indole core (e.g., at the 5- or 6-positions) and on the thiomorpholine ring. The biological activity of these compounds would be determined, and molecular descriptors such as logP (lipophilicity), molar refractivity (steric effects), and Hammett constants (electronic effects) would be calculated. Multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a predictive QSAR model. nih.gov Such a model would provide clear guidelines for designing novel inhibitors with potentially improved activity. researchgate.net

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound | Indole Substituent (R) | cLogP | Electronic Parameter (σ) | Biological Activity (IC50, µM) |

| 1 | H | 2.5 | 0 | 5.2 |

| 2 | 5-Cl | 3.2 | 0.23 | 2.1 |

| 3 | 5-CH3 | 3.1 | -0.17 | 3.5 |

| 4 | 5-NO2 | 2.2 | 0.78 | 8.9 |

| 5 | 6-F | 2.7 | 0.06 | 4.3 |

This table presents hypothetical data for illustrative purposes.

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Molecular docking studies on related indole-2-carboxamide derivatives have shown that the indole NH can form a crucial hydrogen bond with the backbone carbonyl of amino acid residues in the active site of enzymes like Src kinase. nih.gov This interaction is often a key determinant of binding affinity. The docking of novel N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors also revealed important pharmacophoric features for binding. nih.gov

A pharmacophore model for this compound derivatives would serve as a 3D query to screen virtual libraries of compounds, identifying new potential hits with diverse chemical scaffolds but the same essential binding features.

In lead optimization, it is not only important to increase potency but also to maintain favorable physicochemical properties to ensure good drug-like characteristics. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of a compound in this regard.

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = -2.303 * RT * log(IC50) / N where R is the gas constant, T is the absolute temperature, IC50 is the half-maximal inhibitory concentration, and N is the number of heavy atoms. A higher LE value indicates that the compound achieves its potency with a smaller number of atoms, which is generally desirable.

Lipophilic Ligand Efficiency (LLE) relates potency to lipophilicity (logP). It is calculated as: LLE = pIC50 - logP where pIC50 is the negative logarithm of the IC50. A higher LLE value (ideally > 4) suggests that the compound's potency is not solely driven by increasing lipophilicity, which can lead to poor solubility and other undesirable properties. acs.org

In the optimization of anti-Trypanosoma cruzi 1H-indole-2-carboxamides, it was noted that while potency could be improved, many compounds suffered from low solubility and high microsomal clearance. acs.org The analysis of LLE revealed that most compounds had a value less than 3, indicating an issue with the balance between potency and lipophilicity. acs.org

For this compound derivatives, calculating LE and LLE during the optimization process would be crucial for selecting candidates with a good balance of properties, guiding the synthetic efforts towards compounds that are not only potent but also have a higher probability of becoming successful drug candidates.

Table 2: Ligand Efficiency Metrics for Hypothetical this compound Analogs

| Compound | IC50 (µM) | pIC50 | cLogP | Heavy Atoms | LE | LLE |

| 1 | 5.2 | 5.28 | 2.5 | 18 | 0.30 | 2.78 |

| 2 | 2.1 | 5.68 | 3.2 | 19 | 0.30 | 2.48 |

| 3 | 3.5 | 5.46 | 3.1 | 19 | 0.29 | 2.36 |

| 4 | 8.9 | 5.05 | 2.2 | 20 | 0.25 | 2.85 |

| 5 | 4.3 | 5.37 | 2.7 | 19 | 0.28 | 2.67 |

This table presents hypothetical data for illustrative purposes.

Mechanistic Investigations of Molecular Interactions Involving 1h Indol 2 Yl Thiomorpholino Methanone

Target Identification and Engagement Studies (e.g., proteins, enzymes, nucleic acids)

Identifying the molecular targets of a compound is a foundational step in mechanistic investigation. For compounds in the indole-methanone class, proteins and enzymes, particularly kinases, have been identified as primary targets. Research on analogous compounds, such as bis(1H-indol-2-yl)methanones, has shown potent inhibitory activity against receptor tyrosine kinases like FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR). nih.govnih.gov Another related structure, a derivative of (1H-indol-3-yl)methanone, was found to target tubulin, interfering with microtubule dynamics. nih.gov These findings suggest that the indole-methanone scaffold can interact with diverse protein targets. However, specific targets for (1H-indol-2-yl)(thiomorpholino)methanone have not been detailed in publicly available literature.

Affinity Binding Assays (e.g., surface plasmon resonance, isothermal titration calorimetry)

Affinity binding assays are quantitative techniques used to measure the strength of the interaction between a ligand (the compound) and its target molecule.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor chip. It provides data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated, indicating binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of two molecules. It is the gold standard for thermodynamic characterization of binding interactions, providing information on the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction.

While these methods are standard for characterizing compound-target interactions, specific SPR or ITC data for this compound are not available in the reviewed literature.

Enzyme Inhibition Kinetics and Mechanism

Once a compound is known to inhibit an enzyme, kinetic studies are performed to elucidate the mechanism of inhibition. These studies involve measuring enzyme reaction rates at various substrate and inhibitor concentrations. The data can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

For example, kinetic analysis of a related bis(1H-indol-2-yl)methanone derivative (compound 53) demonstrated an ATP-competitive mode of inhibition against PDGF receptor kinase. nih.gov This indicates that the compound binds to the same site as the enzyme's natural substrate, ATP, thereby blocking its activity. nih.gov This type of mechanistic information is vital for understanding how a compound exerts its effect and for guiding further structural optimization. To date, specific enzyme inhibition kinetic studies for this compound have not been published.

Receptor Binding Studies

Receptor binding assays are used to determine the affinity and selectivity of a compound for various receptors. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. The result is often expressed as an IC50 value (the concentration of compound required to inhibit 50% of the specific binding of the radioligand) or a Ki value (inhibition constant). Such studies are critical for identifying both on-target and potential off-target interactions. No specific receptor binding data for this compound were identified in the available research.

Cellular Permeability and Distribution Studies (in in vitro models)

Understanding how a compound crosses cellular barriers and distributes within cells is key to predicting its bioavailability and intracellular target engagement. In vitro models, such as cultured cell monolayers, are essential tools for these investigations.

Caco-2 Cell Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model to predict human intestinal absorption of drugs. When cultured on semipermeable filters, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the intestinal epithelial barrier.

Permeability is assessed by adding the compound to either the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood side) chamber and measuring its appearance in the opposite chamber over time. The apparent permeability coefficient (P_app) is then calculated.

High P_app (AP→BL) suggests good potential for oral absorption.

The ratio of P_app in the BL→AP direction to the AP→BL direction (the efflux ratio) can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 1.5-2.0 suggests active efflux. mdpi.com

While this is a standard assay, specific P_app values and efflux ratios for this compound are not documented in the public domain. Consequently, a data table for its permeability characteristics cannot be generated.

Cellular Uptake and Efflux Mechanisms

Investigating the mechanisms of cellular uptake and efflux helps to understand how a compound reaches its intracellular targets and how its concentration is regulated within the cell. Uptake can occur via passive diffusion or be mediated by transporters. Efflux, the active removal of substances from the cell, is a common mechanism of drug resistance and is often mediated by ATP-binding cassette (ABC) transporters.

Studies to elucidate these mechanisms often involve:

Measuring compound accumulation in cells over time and at different concentrations.

Using specific inhibitors of known transport proteins to see if they alter the compound's accumulation.

Performing experiments at low temperatures (e.g., 4°C) to distinguish active, energy-dependent processes from passive diffusion.

Detailed studies on the specific cellular uptake and efflux mechanisms for this compound have not been found in the reviewed scientific literature.

Molecular Mechanism of Action at the Subcellular Level

The primary molecular mechanism of action for the broader class of bis(1H-indol-2-yl)methanones appears to be the inhibition of receptor tyrosine kinases (RTKs). These receptors are crucial components of cellular signaling, located on the cell surface. Research has specifically identified the FMS-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR) as targets. nih.gov

The binding of these indole-based inhibitors is thought to occur at the ATP-binding site within the kinase domain of these receptors. By occupying this site, the compounds competitively inhibit the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor. This inhibition of phosphorylation effectively blocks the initiation of downstream signaling cascades.

Docking studies of bis(1H-indol-2-yl)methanones with the FLT3 receptor suggest a bidentate binding mode, where the inhibitor forms key interactions with the backbone of specific amino acid residues in the ATP-binding pocket. nih.gov This mode of interaction stabilizes the inhibitor-receptor complex and prevents the conformational changes required for kinase activity.

Influence on Cellular Pathways and Signaling Cascades (e.g., pathway activation/inhibition, in vitro cell-based assays)

The inhibition of RTKs such as FLT3 and PDGFR by (1H-indol-2-yl)methanone derivatives has significant consequences for various cellular pathways and signaling cascades. These receptors play pivotal roles in regulating cell proliferation, survival, differentiation, and migration.

Pathway Inhibition:

By blocking the autophosphorylation of FLT3 and PDGFR, these compounds effectively inhibit the activation of downstream signaling pathways, including:

The Ras-Raf-MEK-ERK pathway, which is critical for cell proliferation.

The PI3K-Akt pathway, which is a key regulator of cell survival and apoptosis.

The JAK-STAT pathway, which is involved in cytokine signaling and immune responses.

In Vitro Cell-Based Assays:

Studies on bis(1H-indol-2-yl)methanone derivatives have demonstrated their effects in various cell-based assays. For instance, compound 102, a potent FLT3 inhibitor, was shown to inhibit the proliferation of 32D cells that express either wildtype FLT3 or the internal tandem duplication (ITD) mutant of FLT3. nih.gov Furthermore, this compound was observed to induce apoptosis in primary acute myeloid leukemia (AML) patient blasts. nih.gov

Other indole (B1671886) derivatives have been found to influence different signaling pathways. For example, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog signaling pathway by repressing the activity of the Smoothened (SMO) receptor. nih.gov

The following table summarizes the inhibitory activities of selected bis(1H-indol-2-yl)methanone derivatives against FLT3 and PDGFR.

| Compound | Target | IC₅₀ (µM) | Cellular Effect |

| 98 | FLT3 | 0.06 | Inhibition of Proliferation |

| 102 | FLT3 | 0.04 | Inhibition of Proliferation, Induction of Apoptosis |

| 76 | PDGFR | Lower than FLT3 | PDGFR Selective Inhibition |

| 82 | PDGFR | Lower than FLT3 | PDGFR Selective Inhibition |

Investigation of Non-Covalent Interactions (e.g., hydrogen bonding, hydrophobic interactions, pi-stacking)

The binding affinity and selectivity of (1H-indol-2-yl)methanone derivatives for their target proteins are governed by a combination of non-covalent interactions.

Hydrogen Bonding:

Molecular docking studies have highlighted the critical role of hydrogen bonds in the interaction of bis(1H-indol-2-yl)methanones with the hinge region of the kinase domain. A proposed bidentate binding mode with the backbone of Cys-694 in the FLT3 receptor is a key stabilizing interaction. nih.gov

Hydrophobic Interactions:

The indole moiety of these compounds is well-suited to engage in hydrophobic interactions within the ATP-binding pocket of kinases. The activity and selectivity of these inhibitors can be related to the interactions of one of the indole rings with a hydrophobic pocket that includes the amino acid residue Phe-691 in FLT3. nih.gov The difference in a key residue at this position in PDGFR (Thr-681) may contribute to the observed selectivity of some derivatives. nih.gov

Pi-Stacking and Other Interactions:

The following table summarizes the types of non-covalent interactions observed or predicted for indole-based compounds.

| Interaction Type | Interacting Moieties | Key Amino Acid Residues (Examples) |

| Hydrogen Bonding | Indole NH, Methanone (B1245722) Oxygen | Cys-694 (FLT3) |

| Hydrophobic Interactions | Indole Ring | Phe-691 (FLT3), Thr-681 (PDGFR) |

| Pi-Stacking | Indole Ring | Phe-142 |

| C-H⋯π Interactions | C-H bonds and aromatic rings | Not specified |

| Pi-Alkyl Interactions | Indole Ring | Pro-301, Cys-60, Cys-334 |

Stereochemical Aspects of Molecular Recognition by this compound

There is currently a lack of specific research into the stereochemical aspects of molecular recognition by this compound. The thiomorpholine (B91149) ring can adopt different chair and boat conformations, and the presence of stereocenters could lead to different stereoisomers. It is well-established in medicinal chemistry that stereochemistry can play a crucial role in the biological activity of a compound. mdpi.com Different enantiomers or diastereomers can exhibit significantly different binding affinities for their biological targets, as well as variations in their pharmacokinetic and pharmacodynamic properties. mdpi.com

Computational and Theoretical Chemistry Studies of 1h Indol 2 Yl Thiomorpholino Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. However, no peer-reviewed articles or database entries containing such calculations for (1H-indol-2-yl)(thiomorpholino)methanone could be located.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure, including the distribution of electrons and the nature of chemical bonds, is not available for this compound. Consequently, data regarding its molecular orbitals, which are crucial for describing its chemical behavior, remain uncharacterized.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Without quantum chemical calculations, the energies and spatial distributions of the HOMO and LUMO for this compound are unknown, precluding any FMO-based predictions of its chemical interactions.

Electrostatic Potential Surface Mapping

An electrostatic potential surface map illustrates the charge distribution on a molecule's surface, identifying electron-rich and electron-poor regions. This information is vital for understanding non-covalent interactions and predicting sites of electrophilic and nucleophilic attack. No such mapping has been published for this compound.

Reactivity Indices and Fukui Functions

Global and local reactivity descriptors, such as chemical potential, hardness, softness, and Fukui functions, provide quantitative measures of a molecule's reactivity. The calculation of these indices is dependent on the electronic structure, and as such, this data is not available for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Sampling and Dynamics of this compound

There are no published MD simulation studies for this compound. Therefore, information regarding its conformational landscape, flexibility, and dynamic behavior in different environments is currently unavailable.

Protein-Ligand Docking and Interaction Analysis

Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This method is instrumental in understanding the molecular basis of interaction and in guiding the design of more potent and selective molecules.

In a hypothetical docking study, this compound was docked into the active site of a putative protein target, such as a kinase or a protease, which are common targets for indole-based inhibitors. The interaction analysis typically reveals several key binding features. The indole (B1671886) ring, for instance, can form crucial π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. The nitrogen atom of the indole can act as a hydrogen bond donor, while the carbonyl oxygen is a potential hydrogen bond acceptor. The thiomorpholine (B91149) ring, with its sulfur and nitrogen atoms, can also engage in various non-covalent interactions, including hydrophobic and van der Waals interactions.

Table 1: Hypothetical Docking Results and Interaction Analysis of this compound with a Putative Protein Target

| Parameter | Value/Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | PHE 25, TYR 98, LEU 34, SER 22, VAL 57 |

| Hydrogen Bonds | Indole N-H with SER 22 (side chain) |

| Carbonyl O with TYR 98 (backbone) | |

| π-π Stacking | Indole ring with PHE 25 |

| Hydrophobic Interactions | Thiomorpholine ring with LEU 34, VAL 57 |

Note: The data in this table is hypothetical and for illustrative purposes.

This detailed interaction analysis provides a structural hypothesis for the compound's activity and serves as a foundation for designing derivatives with improved binding affinity and specificity.

Solvation Effects on Molecular Behavior

Solvation plays a critical role in molecular recognition and binding. The process of a ligand binding to a protein involves the desolvation of both the ligand and the protein's binding site, which has significant energetic consequences. Computational methods, such as Molecular Dynamics (MD) simulations with explicit or implicit solvent models, are employed to study these effects.

De Novo Design and Virtual Screening Based on this compound Scaffold

The this compound scaffold can serve as a starting point for the discovery of new bioactive molecules through de novo design and virtual screening.

De novo design algorithms could be used to generate novel molecular structures by growing fragments within the protein's active site, using the core indole-thiomorpholine structure as a base. This approach can lead to the discovery of entirely new chemical entities with potentially improved properties.

Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a target protein. In a scaffold-based virtual screening approach, a library of compounds containing the this compound core could be docked into the target's active site to identify derivatives with the most favorable binding modes and energies.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design principles are applicable to the development of compounds derived from the this compound scaffold.

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the biological target of interest. A pharmacophore model could be developed based on a set of known active indole derivatives, identifying the key chemical features required for activity. This model can then be used to search for new compounds, including those with the this compound scaffold, that match the pharmacophore.

Structure-based drug design , on the other hand, relies on the known 3D structure of the protein target. nih.gov As described in the docking section, the binding mode of this compound can be analyzed to make rational modifications to its structure to enhance binding affinity and selectivity. For instance, a substituent could be added to the indole ring to form an additional hydrogen bond with a nearby residue, or the thiomorpholine ring could be modified to improve hydrophobic packing.

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical compounds and their biological activities. researchgate.net For compounds related to this compound, these approaches can be used to:

Identify Structure-Activity Relationships (SAR): By analyzing a series of related indole-thiomorpholine derivatives and their corresponding biological activities, quantitative structure-activity relationship (QSAR) models can be built. These models can then predict the activity of new, unsynthesized compounds.

Predict Potential Biological Targets: The chemical structure of this compound can be compared to databases of known bioactive molecules to predict its likely protein targets. This can help in identifying new therapeutic applications for this class of compounds.

Assess Drug-likeness and ADMET Properties: Cheminformatics tools can be used to calculate various molecular descriptors for this compound and its derivatives to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This is crucial for prioritizing compounds for further experimental testing.

Advanced Spectroscopic Characterization and Conformational Analysis of 1h Indol 2 Yl Thiomorpholino Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like (1H-indol-2-yl)(thiomorpholino)methanone. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the molecule.

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex structure of this compound by resolving overlapping signals in 1D spectra and establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the indole (B1671886) moiety, cross-peaks would be expected between adjacent aromatic protons (e.g., H4-H5, H5-H6, H6-H7). Similarly, for the thiomorpholine (B91149) ring, correlations would be observed between the geminal and vicinal protons of the methylene (B1212753) groups (e.g., H2'-H3', H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in both the indole and thiomorpholine rings. For example, the proton signal at the 3-position of the indole ring would show a correlation to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the indole and thiomorpholino fragments through the carbonyl linker. For instance, the protons on the methylene groups adjacent to the nitrogen in the thiomorpholine ring (H3' and H5') would be expected to show a correlation to the carbonyl carbon (C=O). The indole NH proton would likely show correlations to C2, C3, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the indole and thiomorpholine rings. For instance, spatial correlations between the indole H3 proton and the protons on the thiomorpholine ring could indicate a specific rotational conformation around the C2-carbonyl bond.

| 2D NMR Technique | Information Provided | Expected Correlations for this compound |

| COSY | ¹H-¹H scalar couplings (through-bond) | - Correlations between adjacent aromatic protons on the indole ring. - Correlations between protons on the thiomorpholine ring. |

| HSQC/HMQC | Direct ¹H-¹³C correlations (one-bond) | - Assignment of each proton to its directly attached carbon. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | - Connectivity between the indole ring, carbonyl group, and thiomorpholine ring. |

| NOESY | ¹H-¹H spatial proximity (through-space) | - Conformational preferences and stereochemical relationships. |

While solution-state NMR provides information on the averaged conformation in a solvent, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. Different crystalline packing arrangements, known as polymorphs, can exhibit distinct ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can be sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding (e.g., involving the indole N-H) and crystal packing forces. The presence of multiple, distinct peaks for a single carbon position in an ssNMR spectrum could indicate the presence of multiple molecules in the asymmetric unit or the existence of different polymorphic forms.

The this compound molecule possesses several sources of conformational flexibility, primarily rotation around the C2-carbonyl and carbonyl-nitrogen single bonds, as well as the chair-boat interconversion of the thiomorpholine ring. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide quantitative information about the rates of these conformational exchange processes.

At low temperatures, where the interconversion is slow on the NMR timescale, separate signals may be observed for protons and carbons in different conformational states (e.g., axial and equatorial protons of the thiomorpholine ring). As the temperature is increased, these distinct signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barriers (activation energy, ΔG‡) for these conformational changes can be calculated, providing insight into the molecule's flexibility.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₃H₁₄N₂OS would be compared to the experimentally measured value. A close match (typically within 5 ppm) would confirm the elemental composition and, by extension, the molecular weight with high confidence.

| Ion | Formula | Calculated Exact Mass | Expected Experimental Mass (HRMS) |

| [M+H]⁺ | C₁₃H₁₅N₂OS⁺ | 247.0905 | ~247.0905 ± 0.0012 |

| [M+Na]⁺ | C₁₃H₁₄N₂OSNa⁺ | 269.0724 | ~269.0724 ± 0.0013 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. For this compound, several characteristic fragmentation pathways could be anticipated:

Cleavage of the amide bond: The bond between the carbonyl carbon and the thiomorpholine nitrogen is a likely point of cleavage. This would lead to the formation of an indol-2-ylcarbonyl cation and a neutral thiomorpholine molecule, or a protonated thiomorpholine and a neutral indole-2-carboxaldehyde.

Fragmentation of the thiomorpholine ring: The thiomorpholine ring could undergo characteristic ring-opening or fragmentation, leading to the loss of smaller neutral fragments such as ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Fragmentation of the indole ring: The indole moiety itself can fragment, although this often requires higher collision energies.

By analyzing the m/z values of the product ions, a detailed fragmentation map can be constructed, which serves as a structural fingerprint for the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 247.0905 | 144.0450 | C₄H₉NS | Formation of the indol-2-ylcarbonyl cation. |

| 247.0905 | 116.0371 | C₉H₆NO | Formation of the protonated indole-2-carboxaldehyde. |

| 247.0905 | 104.0531 | C₉H₇NO + S | Formation of the protonated thiomorpholine. |

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Studies

Ion Mobility-Mass Spectrometry is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. For a molecule like this compound, IM-MS could provide valuable information about its conformational landscape. Different spatial arrangements of the indole and thiomorpholine rings relative to the central carbonyl group would result in distinct collision cross-sections (CCS), which can be measured by IM-MS. This would allow for the identification and even quantification of different conformers present in the gas phase. Such studies are crucial for understanding the molecule's flexibility and how it might interact with biological targets.

X-ray Crystallography and Single Crystal Diffraction

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A successful single crystal diffraction experiment on this compound would provide precise atomic coordinates.

If the molecule were chiral, X-ray crystallography could be used to determine its absolute configuration. However, based on its structure, this compound is achiral unless conformational chirality (atropisomerism) is induced and stable, which is unlikely for this particular structure.

The crystal structure would reveal how the molecules pack in the solid state. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., involving the indole N-H), and other non-covalent interactions. These interactions are fundamental to the material's physical properties.

In a medicinal chemistry context, co-crystallization of this compound with a biological macromolecule (such as a protein) could elucidate its binding mode. This information is invaluable for structure-based drug design.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, these techniques would be used to confirm the presence of key functional groups. For instance, the carbonyl (C=O) stretching frequency would be a prominent feature in the IR and Raman spectra. The position and shape of the N-H stretching vibration of the indole ring could provide evidence for hydrogen bonding in the solid state or in solution.

A hypothetical data table for the characteristic vibrational frequencies is presented below, based on typical values for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3400-3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Carbonyl C=O | Stretching | 1680-1650 |

| C=C Aromatic | Stretching | 1600-1450 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are sensitive to chirality. As this compound is an achiral molecule, it would not exhibit a CD or ORD spectrum unless it were placed in a chiral environment (e.g., bound to a chiral protein) or if stable atropisomers could be isolated. In such a scenario, these techniques could be used to study the induced chirality or the stereochemistry of the atropisomers.

Photoelectron Spectroscopy and Electronic Absorption Spectroscopy (UV-Vis)

The electronic structure and transitions of this compound are primarily governed by the indole chromophore, with modifications introduced by the thiomorpholino-methanone substituent at the 2-position. Spectroscopic analysis through photoelectron and UV-Vis techniques provides insight into the molecular orbital energies, electronic transitions, and conformational effects on the molecule's electronic properties.

Photoelectron Spectroscopy (PES)

The highest occupied molecular orbitals (HOMOs) of indole are π-orbitals, and their ionization energies are well-documented. semanticscholar.org The introduction of the acyl-thiomorpholine group at the C2 position, which acts as an electron-withdrawing group, is expected to stabilize these π-orbitals, leading to higher ionization energies compared to unsubstituted indole. nih.gov The lone pairs of electrons on the sulfur and nitrogen atoms of the thiomorpholine ring will also give rise to distinct ionization bands. The sulfur lone pair, being higher in energy than the nitrogen lone pair, will correspond to a lower ionization energy.

Conformational changes, specifically the rotation around the C2-carbonyl bond and the chair-boat interconversion of the thiomorpholine ring, can influence the orbital energies. The dihedral angle between the indole ring and the carbonyl group affects the degree of π-conjugation, which in turn alters the energy of the HOMO. A more planar conformation would lead to greater delocalization and a lower ionization energy for the highest π-system orbital. Theoretical calculations are essential to precisely assign the ionization bands to specific molecular orbitals and conformational states. semanticscholar.org

Table 1: Predicted Vertical Ionization Energies (VIEs) for Key Orbitals of this compound Note: These are hypothetical values based on theoretical principles and data for analogous compounds like indole and morpholine (B109124). semanticscholar.orgnih.gov

| Molecular Orbital | Predicted VIE (eV) | Description |

|---|---|---|

| π (Indole HOMO) | 7.8 - 8.2 | Highest occupied π-orbital of the indole ring, stabilized by the acyl group. |

| n (Sulfur) | 8.5 - 9.0 | Non-bonding orbital of the thiomorpholine sulfur atom. |

| π (Indole HOMO-1) | 9.0 - 9.5 | Second highest occupied π-orbital of the indole ring. |

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the indole ring system. The indole chromophore typically displays two main absorption bands, historically labeled as the ¹La and ¹Lb bands, arising from π → π* transitions. core.ac.uk

The position and intensity of these bands are sensitive to substitution on the indole ring. nih.govsrce.hr The (thiomorpholino)methanone group at the 2-position acts as an auxochrome and chromophore. Its electron-withdrawing nature via the carbonyl group is expected to cause a bathochromic (red) shift of the indole absorption bands compared to the parent indole molecule. This shift is due to the extension of the conjugated π-system and the lowering of the LUMO energy.

The solvent environment also plays a crucial role. In polar solvents, a further red shift of the π → π* transition bands is anticipated due to the stabilization of the more polar excited state relative to the ground state. core.ac.uk The spectrum is also expected to feature a weaker n → π* transition associated with the carbonyl group, which may be observed as a shoulder on the main absorption bands, particularly in non-polar solvents.

Table 2: Expected UV-Vis Absorption Data for this compound Note: These are predicted values based on typical spectra of 2-acyl indoles. nih.govcore.ac.ukresearchdata.edu.au

| Solvent | Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) | Corresponding Indole Band |

|---|---|---|---|---|

| Cyclohexane | π → π* | 295 - 305 | 10,000 - 15,000 | ¹La |

| π → π* | 260 - 270 | 8,000 - 12,000 | ¹Lb | |

| n → π* | 320 - 340 | 100 - 500 | - | |

| Ethanol | π → π* | 300 - 315 | 11,000 - 16,000 | ¹La |

The conformational flexibility of the thiomorpholino ring and the rotation about the indol-2-yl-methanone bond can influence the electronic absorption spectrum. Different conformers may exhibit slightly different absorption maxima and intensities due to variations in steric hindrance and the extent of electronic conjugation. However, at room temperature, these effects are often observed as a broadening of the spectral bands rather than distinct peaks for each conformer.

Chemical Derivatization and Scaffold Modification of 1h Indol 2 Yl Thiomorpholino Methanone

Functionalization of the Indole (B1671886) Nitrogen (N-1 position)

The nitrogen atom at the N-1 position of the indole ring is a common site for functionalization. The presence of the N-H group allows for hydrogen bond donation, but its substitution can lead to significant changes in steric and electronic properties, which can modulate biological activity and improve pharmacokinetic profiles.

Alkylation of the indole nitrogen is a frequently employed strategy. For instance, N-methylation can be achieved using methylating agents like dimethyl carbonate (DMC). mdpi.com In some indole-2-carboxamide series, N-methylation has been shown to be beneficial for activity, potentially by increasing lipophilicity, which may enhance cell membrane permeability. mdpi.com Other alkyl groups, such as allyl and benzyl (B1604629) groups, can be introduced using the corresponding alkyl halides (e.g., allyl bromide, benzyl bromide) in the presence of a base. mdpi.com

N-arylation of the indole-2-carboxamide core represents another important modification. Methods for this transformation include copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides, which provides a direct route to N-aryl indoles. organic-chemistry.orgorganic-chemistry.org Furthermore, chemoselective intramolecular N-H arylation can be achieved under specific catalytic conditions (e.g., ZnI₂ catalyst and Ag₂CO₃ oxidant) to synthesize complex fused heterocyclic systems like indolo[1,2-a]quinoxalin-6-ones. acs.orgacs.orgnih.gov These advanced methods expand the diversity of substituents that can be placed at the N-1 position. nih.gov

| N-1 Substituent | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Methyl (-CH₃) | Methylation | Dimethyl carbonate (DMC), DMF | mdpi.com |

| Allyl (-CH₂CH=CH₂) | Alkylation | Allyl bromide, KOH, Acetone | mdpi.com |

| Benzyl (-CH₂Ph) | Alkylation | Benzyl bromide, K₂CO₃, DMF | mdpi.com |

| Aryl (e.g., Phenyl) | Decarboxylative N-arylation | Aryl halide, Cu₂O, K₃PO₄ | organic-chemistry.org |

| Intramolecular Aryl | Intramolecular C-H/N-H Coupling | ZnI₂, Ag₂CO₃ | acs.orgnih.gov |

Substitution Patterns on the Indole Aromatic Ring

Modification of the benzene (B151609) portion of the indole nucleus (positions 4, 5, 6, and 7) is a cornerstone of SAR studies for this class of compounds. The electronic nature and steric bulk of substituents on this ring can profoundly influence ligand-target interactions, metabolic stability, and solubility. nih.gov

A common strategy involves the introduction of small, electron-withdrawing groups such as halogens (fluoro, chloro) or a cyano group. nih.gov For example, in the development of indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators, an electron-withdrawing group at the C-5 position was identified as a key structural requirement for potent activity. acs.org Similarly, in antitubercular indole-2-carboxamides, chloro, fluoro, or cyano substitutions at the C-4 and C-6 positions were found to significantly enhance metabolic stability. nih.gov

The synthesis of these analogs typically begins with appropriately substituted indole-2-carboxylic acids, which are then coupled with the desired amine. rsc.orgabdn.ac.uk These starting materials can be prepared through various established indole synthesis methodologies, such as the Bartoli or Fischer indole synthesis, which allow for the incorporation of diverse substituents onto the aromatic ring. sci-hub.se More advanced techniques like palladium-catalyzed Buchwald-Hartwig reactions can be used to introduce aryl or benzylamine (B48309) groups at positions like C-6. rsc.org

| Position | Substituent | Observed Effect/Rationale | Reference |

|---|---|---|---|

| C-5 | Chloro (-Cl) | Key electron-withdrawing group for CB1 allosteric modulator activity. | acs.org |

| C-4, C-6 | Chloro (-Cl), Fluoro (-F), Cyano (-CN) | Improved metabolic stability in antitubercular agents. | nih.gov |

| C-6 | Acetamido (-NHCOCH₃) | Potent dual inhibition of IDO1/TDO enzymes. | sci-hub.se |

| C-5, C-6 | Methoxy (-OCH₃) | Often explored to modulate electronics and solubility. | nih.gov |

| C-7 | Fluoro (-F) | Increases inhibitory activity in certain enzyme inhibitor series. | nih.gov |

Modifications to the Thiomorpholine (B91149) Ring (e.g., oxidation, ring-opening, replacement)

The thiomorpholine moiety offers several avenues for structural modification. jchemrev.com The sulfur atom, in particular, is a key site for derivatization. It increases the lipophilicity of the molecule compared to its morpholine (B109124) counterpart and can act as a "metabolically soft spot," being susceptible to oxidation. mdpi.com

This metabolic vulnerability can be mimicked synthetically to produce stable oxidized derivatives. The sulfur atom can be oxidized to a sulfoxide (B87167) (thiomorpholine S-oxide) or a sulfone (thiomorpholine S,S-dioxide). jchemrev.comnih.gov These oxidations can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice. organic-chemistry.orgsci-hub.se The introduction of one or two oxygen atoms to the sulfur significantly alters the polarity, hydrogen bonding capability, and conformation of the ring, which can be used to fine-tune the compound's properties. mdpi.com